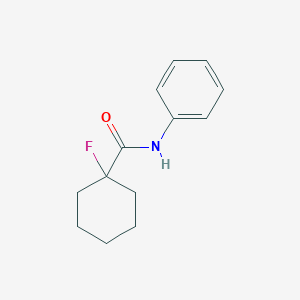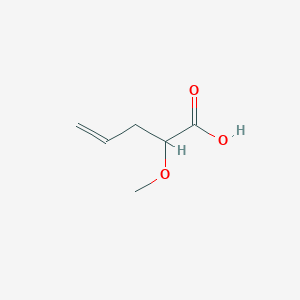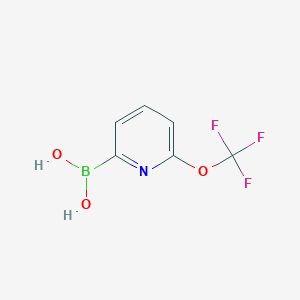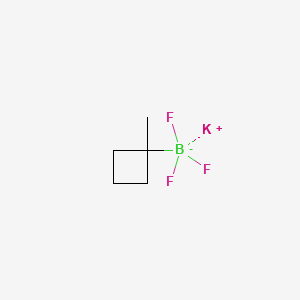
Potassium trifluoro(1-methylcyclobutyl)borate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium trifluoro(1-methylcyclobutyl)borate is an organoboron compound with the molecular formula C5H9BF3K. It is a member of the organotrifluoroborate family, known for their stability and versatility in various chemical reactions . This compound is particularly notable for its use in cross-coupling reactions, which are essential in the synthesis of complex organic molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Potassium trifluoro(1-methylcyclobutyl)borate can be synthesized through the reaction of 1-methylcyclobutylboronic acid with potassium hydrogen fluoride (KHF2) in the presence of a suitable solvent . The reaction typically proceeds under mild conditions, with the boronic acid being converted to the corresponding trifluoroborate salt.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis. The process includes the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium trifluoro(1-methylcyclobutyl)borate primarily undergoes substitution reactions, particularly in the context of Suzuki-Miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are crucial in organic synthesis.
Common Reagents and Conditions
The compound reacts with various aryl or vinyl halides in the presence of a palladium catalyst and a base, such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH) . The reaction typically takes place in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under mild to moderate temperatures.
Major Products
The major products of these reactions are biaryl or alkenyl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
Wissenschaftliche Forschungsanwendungen
Potassium trifluoro(1-methylcyclobutyl)borate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of potassium trifluoro(1-methylcyclobutyl)borate in cross-coupling reactions involves the formation of a palladium complex with the borate and the halide substrate . This complex undergoes oxidative addition, transmetalation, and reductive elimination steps to form the desired carbon-carbon bond . The trifluoroborate moiety acts as a stable and efficient source of the boron species required for these reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Potassium trifluoro(trifluoromethyl)borate
- Potassium cyclobutyltrifluoroborate
- Potassium vinyltrifluoroborate
Uniqueness
Potassium trifluoro(1-methylcyclobutyl)borate is unique due to its specific structural features, which provide distinct reactivity patterns compared to other organotrifluoroborates . Its stability and efficiency in cross-coupling reactions make it a valuable reagent in organic synthesis .
Eigenschaften
Molekularformel |
C5H9BF3K |
|---|---|
Molekulargewicht |
176.03 g/mol |
IUPAC-Name |
potassium;trifluoro-(1-methylcyclobutyl)boranuide |
InChI |
InChI=1S/C5H9BF3.K/c1-5(3-2-4-5)6(7,8)9;/h2-4H2,1H3;/q-1;+1 |
InChI-Schlüssel |
DIFMRTPGFUYBOB-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C1(CCC1)C)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



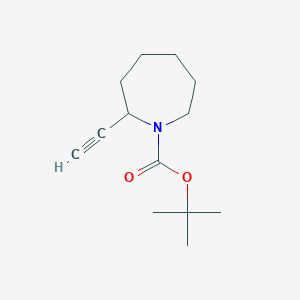
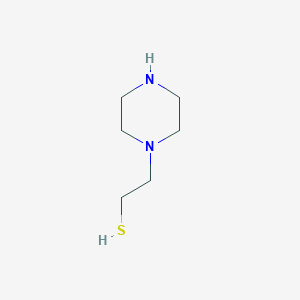
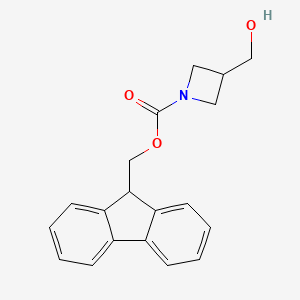

![tert-butyl N-({2-[(fluorosulfonyl)oxy]phenyl}methyl)carbamate](/img/structure/B15298215.png)
![4,4,5,5-Tetramethyl-2-[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane](/img/structure/B15298216.png)
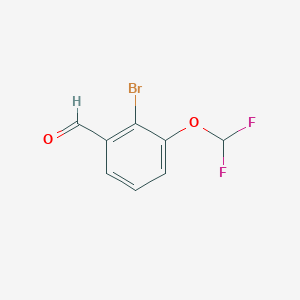
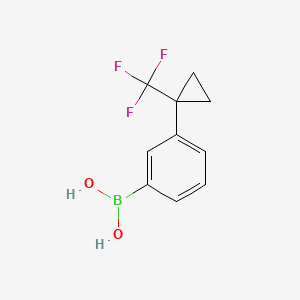
![3-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B15298248.png)
